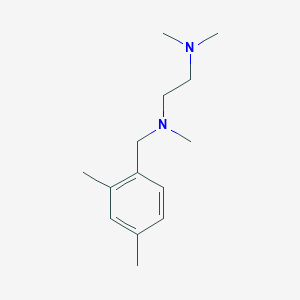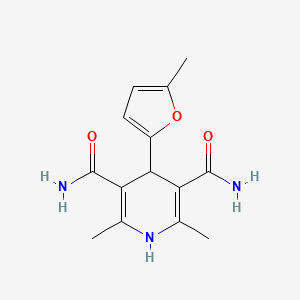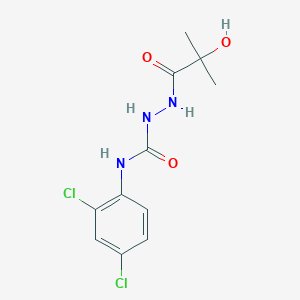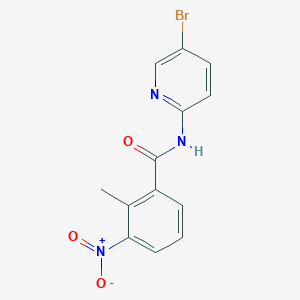![molecular formula C15H19NO3 B5815292 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as SPIRO-DMPO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has a unique spirocyclic structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one works by trapping free radicals and forming stable adducts that can be detected and analyzed using electron paramagnetic resonance (EPR) spectroscopy. When a free radical reacts with this compound, it forms a stable nitroxide radical that can be detected and quantified. This allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress and damage by scavenging free radicals. In vivo studies have shown that this compound can protect against ischemia-reperfusion injury in the heart and brain, and can reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its high selectivity for free radicals. This allows researchers to specifically target and study the effects of different types of free radicals in biological systems. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of investigation could be to further explore its potential applications in the field of free radical biology, particularly in the study of oxidative stress and damage in different biological systems. Another area of research could be to develop new synthetic methods for this compound that are more efficient and scalable. Additionally, researchers could investigate the potential therapeutic applications of this compound in the treatment of diseases that involve oxidative stress and inflammation, such as cardiovascular disease and arthritis.
Méthodes De Synthèse
The synthesis of 4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be achieved through a multistep process that involves the reaction of indole-2-carboxylic acid with propylamine, followed by the formation of a spirocyclic intermediate through a cyclization reaction. The final step involves the introduction of a dioxolane ring through a condensation reaction with 2,3-dihydroxybenzaldehyde. The resulting compound is a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have potential applications in a variety of scientific research fields. One of the most promising areas of investigation is in the field of free radical biology. This compound has been shown to be an effective spin trap for a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. This makes it a valuable tool for investigating the mechanisms of oxidative stress and damage in biological systems.
Propriétés
IUPAC Name |
4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-7-16-13-11(3)6-5-10(2)12(13)15(14(16)17)18-8-9-19-15/h5-6H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBGKNLGPKFHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)

![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)

![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)